molecular formula C11H8FNO2 B2439037 Methyl 6-fluoroisoquinoline-3-carboxylate CAS No. 794515-87-0

Methyl 6-fluoroisoquinoline-3-carboxylate

Cat. No.: B2439037
CAS No.: 794515-87-0
M. Wt: 205.188
InChI Key: XXUMEOYMUHEQKZ-UHFFFAOYSA-N
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Description

Methyl 6-fluoroisoquinoline-3-carboxylate is a fluorinated isoquinoline derivative Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoroisoquinoline-3-carboxylate typically involves the introduction of a fluorine atom into the isoquinoline ring system. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group, such as a halide, on the aromatic ring. This reaction can be facilitated by using a strong base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Another method involves the direct fluorination of isoquinoline derivatives using electrophilic fluorinating agents, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reactions are typically carried out under mild conditions and can provide high yields of the desired fluorinated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of fluorinating agent, solvent, and reaction temperature are critical factors in the industrial process. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Amino or thio-substituted isoquinoline derivatives.

Scientific Research Applications

Methyl 6-fluoroisoquinoline-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-fluoroisoquinoline-3-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloroisoquinoline-3-carboxylate
  • Methyl 6-bromoisoquinoline-3-carboxylate
  • Methyl 6-iodoisoquinoline-3-carboxylate

Uniqueness

Methyl 6-fluoroisoquinoline-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability, lipophilicity, and bioavailability of organic compounds, making fluorinated derivatives valuable in drug discovery and development.

Properties

IUPAC Name

methyl 6-fluoroisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUMEOYMUHEQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C=CC(=CC2=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6-fluoro-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid methyl ester (92 g) and sulfur (42 g, 3 equiv.) in xylene (5 L) was stirred at 150° C. for 16 h. The reaction mixture was concentrated, and the resulting residue was dissolved in EtOAc, which was washed with water and brine, dried over Na2SO4, and concentrated under reduced pressure to give a crude mixture. Purification by flash column chromatography (hexanes/EtOAc, gradient 50%-100%) gave 6-fluoro-isoquinoline-3-carboxylic acid methyl ester as a light yellow solid (27 g, 24% for 3 steps). LRMS (M+H+) m/z 206.1.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One

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